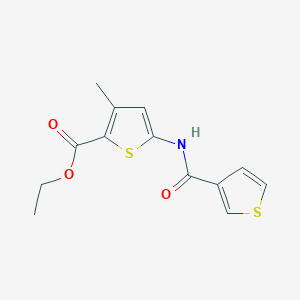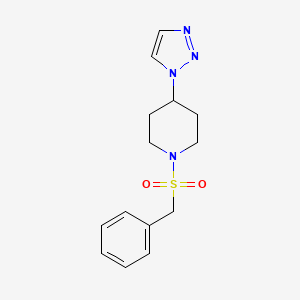![molecular formula C21H22N4O3 B2382462 2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-1-(2-methoxyphenyl)ethanol CAS No. 1396631-17-6](/img/structure/B2382462.png)
2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-1-(2-methoxyphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you’re asking about is a complex organic molecule that contains several functional groups and structural features. It includes a 3,4-dihydroisoquinoline group, a 1,2,3-triazole group, and a methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3,4-dihydroisoquinoline and 1,2,3-triazole groups would form heterocyclic rings, and the methoxyphenyl group would add additional complexity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of its functional groups. For instance, the triazole group might participate in click reactions, and the methoxy group could potentially be demethylated under certain conditions .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
This compound has shown promise in cancer research due to its inhibitory effects on multidrug resistance (MDR) proteins. Specifically, it acts as a novel inhibitor reversing P-glycoprotein-mediated MDR . P-glycoprotein is a membrane transporter associated with drug efflux, often leading to reduced drug efficacy. By targeting this protein, the compound may enhance the effectiveness of chemotherapy drugs.
Dopamine Receptor Modulation
Another area of interest is its interaction with dopamine receptors. The compound “SB269652” (a derivative) acts as a negative allosteric modulator of the dopamine D2 receptor . Understanding its binding mechanisms and potential therapeutic implications could contribute to the treatment of neuropsychiatric disorders.
Antifungal Activity
Exploring its antifungal properties, researchers have synthesized and characterized 2-aryl-8-OR-3,4-dihydroisoquinolin-2-ium bromides. These compounds were evaluated for antifungal activity against plant pathogenic fungi using the mycelium growth rate method . Investigating its mode of action and potential applications in agriculture and medicine is crucial.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 3,4-dihydroisoquinolin-2(1h)-yl derivatives, have been found to inhibit aldo-keto reductase akr1c3 , a target of interest in both breast and prostate cancer .
Mode of Action
It’s worth noting that molecules with similar structures interact via c–h⋯n and c–h⋯π contacts to form zig-zag ribbons . These interactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been shown to disrupt the biological membrane systems of certain pathogens . This disruption could potentially affect various biochemical pathways.
Result of Action
Compounds with similar structures have demonstrated antioomycete activity against the phytopathogen pythium recalcitrans .
Eigenschaften
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazol-4-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-28-20-9-5-4-8-17(20)19(26)14-25-13-18(22-23-25)21(27)24-11-10-15-6-2-3-7-16(15)12-24/h2-9,13,19,26H,10-12,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSSIZKYEALZAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CN2C=C(N=N2)C(=O)N3CCC4=CC=CC=C4C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-1-(2-methoxyphenyl)ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Fluorophenyl)-1,2,4,8-tetrazaspiro[4.5]decan-3-one](/img/structure/B2382379.png)
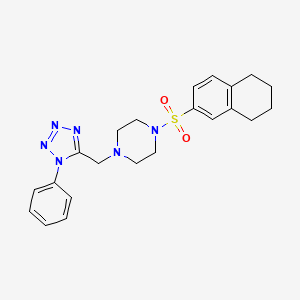



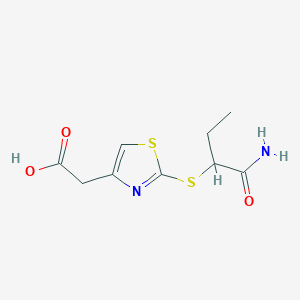
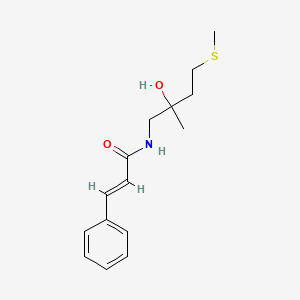
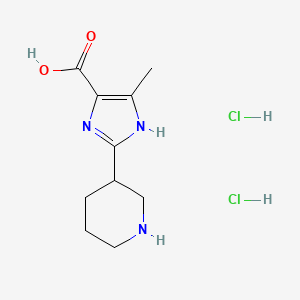
![(1R,5S)-8-((4-(tert-butyl)phenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B2382391.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethoxy-3-(phenylsulfonyl)quinolin-4-amine](/img/structure/B2382395.png)
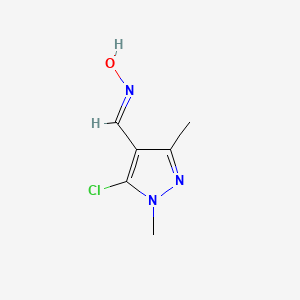
![2-Amino-2-[3-(2-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2382398.png)
